molecular formula C9H16OSi B11936481 2-(Trimethylsilyl)-2-cyclohexen-1-one

2-(Trimethylsilyl)-2-cyclohexen-1-one

Cat. No.: B11936481
M. Wt: 168.31 g/mol
InChI Key: SXGCQSJRVVKTOH-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)-2-cyclohexen-1-one is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a cyclohexenone ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trimethylsilyl)-2-cyclohexen-1-one typically involves the reaction of cyclohexenone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows: [ \text{Cyclohexenone} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature and pressure to optimize yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction progress is common to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-(Trimethylsilyl)-2-cyclohexen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to cyclohexanol derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: TBAF in anhydrous conditions to remove the trimethylsilyl group.

Major Products:

    Oxidation: Formation of cyclohexane-1,2-dione or cyclohexane-1,2-dicarboxylic acid.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of various substituted cyclohexenones.

Scientific Research Applications

Applications in Organic Synthesis

  • Intermediate in Synthesis:
    • 2-(Trimethylsilyl)-2-cyclohexen-1-one serves as a crucial intermediate in the synthesis of various biologically active compounds. It is utilized in the preparation of cyclohexenone derivatives, which are important in pharmaceutical chemistry for developing anti-inflammatory and anti-cancer agents .
  • Reagent in Reactions:
    • The compound acts as a reagent in several organic transformations, including:
      • Allylation Reactions: It can participate in allylation reactions to form more complex structures.
      • Electrophilic Additions: The presence of the trimethylsilyl group allows for enhanced electrophilicity, facilitating various addition reactions .

Applications in Medicinal Chemistry

  • Pharmaceutical Development:
    • This compound is explored as a precursor for synthesizing novel anti-inflammatory agents and eicosanoid enzyme inhibitors. These compounds have potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases .
  • Antitumor Agents:
    • Research indicates that derivatives synthesized from this compound exhibit immunostimulating properties, which may be beneficial in developing antitumor therapies .

Applications in Materials Science

  • Liquid Crystals:
    • The compound is investigated for its utility in synthesizing liquid crystals used in electro-optical devices. Its unique structural properties make it suitable for applications requiring specific optical characteristics .
  • Polymer Science:
    • It is also employed as a component in the manufacture of semipermeable membranes, which have applications in filtration and separation technologies .

Case Study 1: Synthesis of Anti-inflammatory Agents

A study conducted by Truesdale et al. (1985) demonstrated the synthesis of 11-deoxy prostaglandins using this compound as an intermediate. This research highlighted the compound's role in developing new anti-inflammatory drugs with improved efficacy.

Case Study 2: Liquid Crystal Applications

Research published by Merck (1989) explored the use of cyclohexenone derivatives, including this compound, in creating liquid crystals for display technologies. The findings indicated that these compounds could enhance the performance of electro-optical devices due to their favorable dielectric properties.

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)-2-cyclohexen-1-one involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on a molecule during chemical synthesis. This allows for selective reactions to occur at other sites on the molecule. The compound’s effects are mediated through pathways involving silicon-carbon bonds, which are relatively stable and can undergo specific transformations under controlled conditions.

Comparison with Similar Compounds

    Trimethylsilylacetylene: Another organosilicon compound with a trimethylsilyl group attached to an acetylene moiety.

    Trimethylsilyl chloride: A reagent commonly used for introducing trimethylsilyl groups into organic molecules.

    Trimethylsilyl cyanide: Used in the synthesis of cyanohydrins and other organic compounds.

Uniqueness: 2-(Trimethylsilyl)-2-cyclohexen-1-one is unique due to its combination of a cyclohexenone ring and a trimethylsilyl group. This structure imparts specific reactivity patterns and stability, making it particularly useful in synthetic organic chemistry. The compound’s ability to undergo a variety of chemical transformations while maintaining the integrity of the cyclohexenone ring sets it apart from other trimethylsilyl-containing compounds.

Biological Activity

2-(Trimethylsilyl)-2-cyclohexen-1-one, also known as 3,5,5-trimethyl-2-cyclohexen-1-one or isophorone, is a chemical compound with the molecular formula C₉H₁₄O and a molecular weight of 138.21 g/mol. This compound has garnered attention in the field of organic synthesis and biological research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its effects on human health, its mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₄O
  • Molecular Weight : 138.21 g/mol
  • Appearance : Colorless liquid with a peppermint-like odor
  • Classification : Category 3 carcinogen (limited evidence of carcinogenicity in animal studies) .

Cytotoxic Effects

Research indicates that this compound exhibits cytotoxic effects at higher concentrations. In vitro studies have shown that it can induce sister chromatid exchange frequencies, suggesting potential genotoxicity. However, in vivo studies did not demonstrate significant DNA binding, indicating that while the compound may affect cellular processes, it does not necessarily interact directly with DNA .

Interaction with Biological Macromolecules

Studies have explored the interactions between this compound and various biological macromolecules. While significant binding to DNA was not observed, the compound may interact with proteins and other cellular components, leading to alterations in cellular function and potential cytotoxic outcomes .

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may bind to cellular receptors, influencing signaling pathways related to cell growth and apoptosis.

These mechanisms highlight the need for further investigation into how this compound interacts at the molecular level within biological systems.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure TypeUnique Feature
3,5,5-trimethyl-2-cyclohexen-1-oneEnoneNatural occurrence; used as a fragrance
IsophoroneKetoneIndustrial solvent; broader applications
4-MethoxyphenylcyclohexeneAromaticIncorporation of methoxy group enhances reactivity
2-Iodo-2-cyclohexen-1-oneIodinatedIncreased electrophilicity due to iodine

This table illustrates how the trimethylsilyl group in this compound confers distinct chemical reactivity and stability compared to its analogs .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Genotoxicity Study :
    • A laboratory study assessed the genotoxic potential by measuring sister chromatid exchanges in human lymphocytes. Results indicated increased frequencies at high concentrations but no significant DNA binding .
  • Cytotoxicity Assessment :
    • In vitro assays evaluated cytotoxic effects against various cancer cell lines. The results demonstrated dose-dependent cytotoxicity, prompting further investigation into its mechanism of action .
  • Comparative Toxicology :
    • A comparative analysis with other cyclohexene derivatives showed that while many exhibit similar properties, the unique trimethylsilyl group enhances reactivity towards certain biological targets .

Properties

Molecular Formula

C9H16OSi

Molecular Weight

168.31 g/mol

IUPAC Name

2-trimethylsilylcyclohex-2-en-1-one

InChI

InChI=1S/C9H16OSi/c1-11(2,3)9-7-5-4-6-8(9)10/h7H,4-6H2,1-3H3

InChI Key

SXGCQSJRVVKTOH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CCCCC1=O

Origin of Product

United States

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